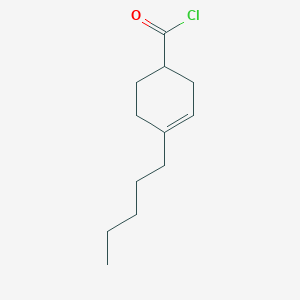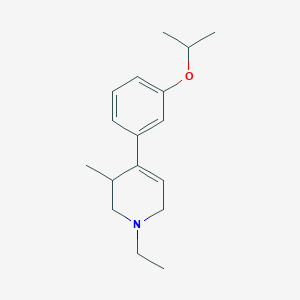
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology. In
作用机制
The mechanism of action of 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, particularly those involved in the regulation of cellular signaling pathways. This may explain its potential as a lead compound for the development of new drugs.
生化和生理效应
Studies have shown that 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential neuroprotective effects. In addition, it has been shown to have potential as a treatment for certain types of cancer.
实验室实验的优点和局限性
One of the main advantages of 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine for lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are a number of future directions for research on 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different biological pathways.
合成方法
The synthesis of 1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is typically carried out through a reaction between 3-propan-2-yloxyaniline and ethyl 4-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide and sodium hydride to form the final compound.
科学研究应用
1-Ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of pharmacology, particularly in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs that target specific biological pathways.
属性
IUPAC Name |
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-5-18-10-9-17(14(4)12-18)15-7-6-8-16(11-15)19-13(2)3/h6-9,11,13-14H,5,10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVOCIFNQOINU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC=C(C(C1)C)C2=CC(=CC=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

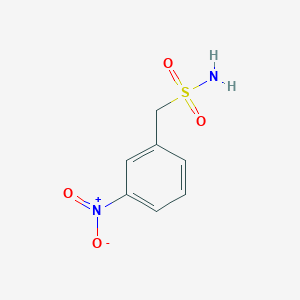
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
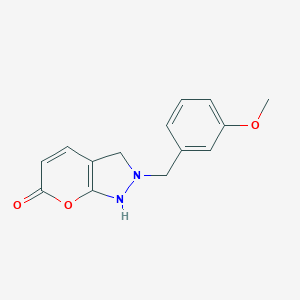
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
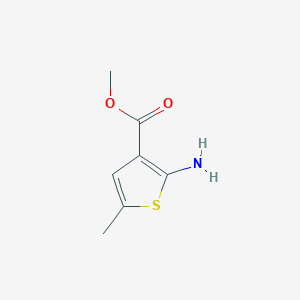
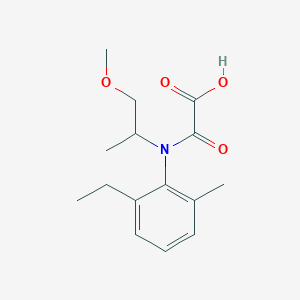
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
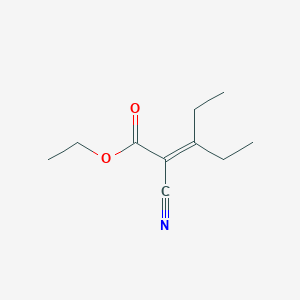
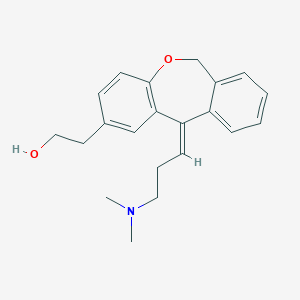
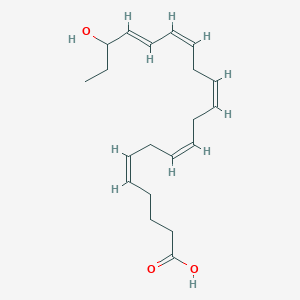
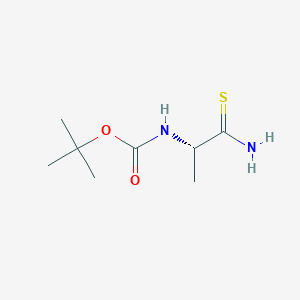
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
